molecular formula C8H10O3S B158691 2,2-Dimethoxy-1-(2-thienyl)ethanone CAS No. 127256-00-2

2,2-Dimethoxy-1-(2-thienyl)ethanone

Cat. No. B158691
M. Wt: 186.23 g/mol
InChI Key: PYWBFVXGPQRTJZ-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-(2-thienyl)ethanone, also known as DMTS, is a chemical compound that belongs to the class of thioethers. It has been extensively studied for its potential applications in the field of scientific research.

Mechanism Of Action

The mechanism of action of 2,2-Dimethoxy-1-(2-thienyl)ethanone is not fully understood. However, it is believed to act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess antioxidant properties, which may contribute to its potential therapeutic applications.

Biochemical And Physiological Effects

2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which may make it a potential candidate for the treatment of inflammatory diseases. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess antitumor properties, which may make it a potential candidate for the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,2-Dimethoxy-1-(2-thienyl)ethanone is its high reactivity, which makes it an effective reagent for organic synthesis. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, 2,2-Dimethoxy-1-(2-thienyl)ethanone is also highly reactive and can be hazardous if not handled properly. It is important to exercise caution when working with 2,2-Dimethoxy-1-(2-thienyl)ethanone and to follow proper safety protocols.

Future Directions

There are several potential future directions for research on 2,2-Dimethoxy-1-(2-thienyl)ethanone. One area of interest is its potential applications in the field of medicine. 2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess a range of therapeutic properties, including anti-inflammatory, analgesic, and antitumor properties. Further research is needed to determine its potential as a treatment for various diseases. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone may have potential applications in the field of materials science, as a reagent for the synthesis of new materials with novel properties. Overall, there is still much to be learned about the potential applications of 2,2-Dimethoxy-1-(2-thienyl)ethanone, and further research is needed to fully explore its potential.

Synthesis Methods

2,2-Dimethoxy-1-(2-thienyl)ethanone can be synthesized through the reaction of 2-thiophenecarboxaldehyde with dimethyl malonate, followed by the addition of sodium methoxide and subsequent acidification. The resulting product is then purified through recrystallization.

Scientific Research Applications

2,2-Dimethoxy-1-(2-thienyl)ethanone has been widely used in scientific research for its potential applications in the field of organic synthesis. It has been shown to be an effective reagent for the synthesis of various organic compounds, including thiophenes, pyridines, and benzothiazoles. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone has been used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

2,2-dimethoxy-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-10-8(11-2)7(9)6-4-3-5-12-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWBFVXGPQRTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)C1=CC=CS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356027
Record name 2,2-Dimethoxy-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxy-1-thiophen-2-ylethanone

CAS RN

127256-00-2
Record name 2,2-Dimethoxy-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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